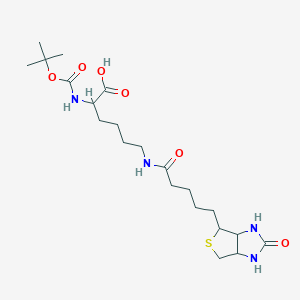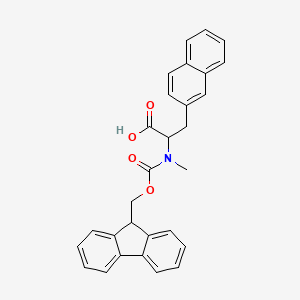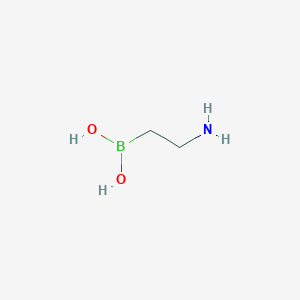![molecular formula C15H20N4O8 B12317836 4-(2,4-Dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12317836.png)
4-(2,4-Dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 4-(2,4-dinitroanilino)-2-[(2-metilpropan-2-il)oxicarbonilamino]butanoico es un compuesto orgánico sintético que pertenece a la clase de derivados de nitroanilina. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluyendo química, biología y medicina. La presencia de grupos nitro y moieties de anilino en la estructura imparte propiedades químicas y físicas únicas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 4-(2,4-dinitroanilino)-2-[(2-metilpropan-2-il)oxicarbonilamino]butanoico típicamente involucra múltiples pasos:
Nitración de anilina: El material de partida, anilina, se nitro utilizando una mezcla de ácido sulfúrico concentrado y ácido nítrico para introducir grupos nitro en las posiciones 2 y 4.
Reacción de acoplamiento: El intermedio de dinitroanilina se acopla luego con un derivado de ácido butanoico adecuado en condiciones básicas para formar el producto deseado.
Protección y desprotección: El grupo carboxilo puede protegerse utilizando un grupo tert-butilo para evitar reacciones secundarias no deseadas durante la síntesis. El grupo protector se elimina posteriormente en condiciones ácidas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas, como temperatura controlada, presión y el uso de catalizadores para mejorar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas pueden emplearse para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Los grupos nitro en el compuesto pueden sufrir una mayor oxidación para formar nitroso o otros derivados oxidados.
Reducción: La reducción de los grupos nitro puede conducir a la formación de derivados de amino, que pueden reaccionar aún más para formar varias anilinas sustituidas.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica, como halogenación o sulfonación, para introducir grupos funcionales adicionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o peróxido de hidrógeno en medio ácido o básico.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o reducción química utilizando cloruro de estaño (II) en ácido clorhídrico.
Sustitución: Halogenación utilizando cloro o bromo en presencia de un catalizador ácido de Lewis.
Principales productos formados
Oxidación: Formación de derivados de nitroso.
Reducción: Formación de derivados de amino.
Sustitución: Formación de derivados halogenados o sulfonados.
Aplicaciones Científicas De Investigación
El Ácido 4-(2,4-dinitroanilino)-2-[(2-metilpropan-2-il)oxicarbonilamino]butanoico tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor en estudios enzimáticos.
Medicina: Explorado por sus potenciales propiedades terapéuticas, como la actividad antimicrobiana o anticancerígena.
Industria: Utilizado en el desarrollo de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del Ácido 4-(2,4-dinitroanilino)-2-[(2-metilpropan-2-il)oxicarbonilamino]butanoico depende de su aplicación específica:
Sondas bioquímicas: El compuesto puede interactuar con enzimas o receptores específicos, inhibiendo su actividad o alterando su función.
Agentes terapéuticos: Los grupos nitro y anilino pueden interactuar con los objetivos celulares, lo que lleva a efectos citotóxicos o inhibición de los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
2,4-Dinitroanilina: Un derivado más simple con grupos nitro y anilino similares.
Ácido 4-(2,4-dinitrofenilamino)butanoico: Un compuesto estructuralmente relacionado con un patrón de sustitución diferente.
Ácido 2,4-dinitrobenzóico: Otro compuesto nitroaromático con diferentes grupos funcionales.
Propiedades
IUPAC Name |
4-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O8/c1-15(2,3)27-14(22)17-11(13(20)21)6-7-16-10-5-4-9(18(23)24)8-12(10)19(25)26/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKMUFMHGRNDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
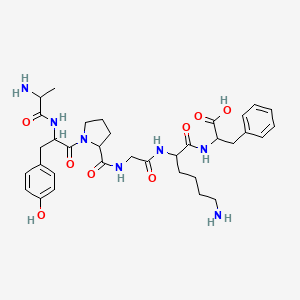
![(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12317757.png)

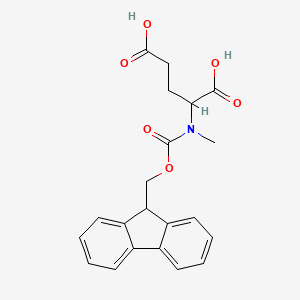

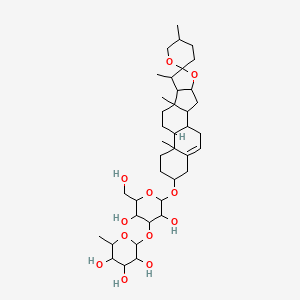

![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317799.png)


![2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B12317826.png)
